Boc-D-Cys(NPys)-OH
CAS No.: 200350-73-8
Cat. No.: VC21542558
Molecular Formula: C13H17N3O6S2
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 200350-73-8 |
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Molecular Formula | C13H17N3O6S2 |
Molecular Weight | 375.4 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid |
Standard InChI | InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m1/s1 |
Standard InChI Key | OVTLOLNDKQUMRH-MRVPVSSYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O |
Chemical Structure and Properties
Boc-D-Cys(NPys)-OH belongs to a family of protected cysteine derivatives utilized in peptide chemistry. The compound features three key structural components: a D-cysteine core, an N-terminal Boc protecting group, and an NPys group attached via a disulfide bond to the cysteine thiol.
Molecular Structure and Identification
Boc-D-Cys(NPys)-OH shares the same molecular formula as its L-isomer, C₁₃H₁₇N₃O₆S₂, with the only difference being the stereochemistry at the α-carbon. The systematic chemical name for this compound would be (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid, reflecting the D-stereochemistry at position 2 .
Table 1: Identification Parameters of Boc-D-Cys(NPys)-OH
Parameter | Value |
---|---|
Molecular Formula | C₁₃H₁₇N₃O₆S₂ |
Molecular Weight | 375.42 g/mol |
Stereochemistry | D-configuration at α-carbon |
Structural Features | Boc-protected amino group, NPys-protected thiol group |
Physical and Chemical Properties
The physical properties of Boc-D-Cys(NPys)-OH can be extrapolated from its L-isomer, with consideration for stereochemical differences. As a D-isomer, it would exhibit opposite optical rotation compared to the L-form.
Table 2: Physical and Chemical Properties
The NPys group attached to the cysteine thiol creates a unique reactivity profile. The disulfide bond formed is stable under acidic conditions commonly used in peptide synthesis but remains susceptible to nucleophilic attack, allowing for controlled disulfide exchange reactions .
Synthesis and Preparation Methods
The synthesis of Boc-D-Cys(NPys)-OH involves specialized procedures similar to those used for its L-counterpart, utilizing D-cysteine as the starting material instead of L-cysteine.
General Synthetic Route
The preparation typically follows a two-step process:
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Boc-protection of the amino group of D-cysteine using di-tert-butyl dicarbonate
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Thiol modification with 2,2'-dithiobis(5-nitropyridine) to introduce the NPys group
The synthesis requires careful handling due to the compound's sensitivity to moisture and potential for undesired oxidation reactions .
Applications in Research and Development
Boc-D-Cys(NPys)-OH serves as a valuable tool across multiple scientific disciplines, particularly in areas requiring stereochemically defined amino acid derivatives.
Peptide Synthesis Applications
In peptide chemistry, Boc-D-Cys(NPys)-OH functions as a specialized building block that enables precise control over disulfide bond formation. The Npys protecting group allows for selective disulfide bond formation in peptides, providing meticulous control over peptide structure and function . This precision is essential for:
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Investigating protein-protein interactions through synthetic peptide models
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Creating peptides with defined three-dimensional structures
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Developing D-amino acid containing peptides with enhanced stability against proteolytic degradation
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Facilitating orthogonal protecting group strategies in complex peptide synthesis
Immunological Research
The L-isomer of this compound has proven valuable in immunological research, particularly in the identification of thiol-containing T cell epitopes. Boc-Cys(NPys)-OH (BCNP) has been used to block protein and peptide thiols, creating disulfide-like moieties that resist oxidative reactions yet remain susceptible to reduction by antigen-presenting cells .
This approach has been successfully employed in studying disulfide-rich proteins such as toxin alpha from Naja nigricollis and its fragments. The D-isomer potentially offers similar applications with altered immunological profiles due to the different stereochemistry .
Drug Discovery
In pharmaceutical research, both L- and D-isomers of Cys(NPys) derivatives facilitate the generation of peptide-based drug candidates with enhanced stability and bioactivity. The D-configuration often confers resistance to natural proteolytic enzymes, potentially extending in vivo half-life of peptide therapeutics .
Applications in drug discovery include:
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Development of protease-resistant peptide therapeutics
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Creation of peptides with modified pharmacokinetic properties
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Exploration of stereochemical effects on receptor binding and biological activity
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Design of peptide-based enzyme inhibitors
Bioconjugation Chemistry
The selective reactivity of the NPys group enables site-specific conjugation of peptides to various molecules including polymers, nanoparticles, and other biomolecules. This capability is crucial for developing advanced biomaterials and targeted delivery systems .
Table 3: Bioconjugation Applications
Application | Description | Benefit |
---|---|---|
Protein Modification | Site-selective attachment of functional groups | Precise control over modification sites |
Peptide-Drug Conjugates | Linking therapeutic peptides to delivery vehicles | Enhanced pharmacokinetics and targeting |
Diagnostic Tools | Creation of labeled peptides for imaging | Improved detection sensitivity |
Biomaterial Development | Incorporation of peptides into materials | Custom functional surfaces for cell interaction |
Comparison with Related Compounds
To better understand Boc-D-Cys(NPys)-OH, it is instructive to compare it with structurally related compounds that have been more extensively characterized.
Comparison with L-isomer and Derivatives
Table 4: Comparison of Boc-D-Cys(NPys)-OH with Related Compounds
The primary difference between Boc-D-Cys(NPys)-OH and its L-counterpart lies in their stereochemistry, which significantly impacts their behavior in biological systems. While L-amino acids are predominant in natural proteins, D-amino acids often exhibit different binding properties to enzymes and receptors, potentially offering unique pharmaceutical advantages .
Research Findings and Applications
Protein Engineering
In protein engineering, Boc-D-Cys(NPys)-OH and related compounds serve as tools for introducing specific modifications into proteins to investigate structure-function relationships. By incorporating this derivative into proteins, researchers can create novel disulfide bonds or cysteine modifications, providing insights into protein stability, folding, and interactions .
T-Cell Epitope Research
This approach has been successfully applied to study disulfide-rich proteins, including toxin alpha from Naja nigricollis. The D-isomer potentially offers complementary applications in this field, possibly interacting differently with the cellular machinery involved in antigen processing and presentation .
Affinity Labeling Applications
Research indicates that Cys(Npys)-containing peptide ligands can be utilized for specific affinity-labeling of receptors through thiol-disulfide exchange reactions. A previously reported antagonist-based peptide ligand, H-Cys(Npys)-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂, was shown to capture free thiol groups in the ligand-binding site of the nociceptin receptor ORL1 . The D-cysteine version could potentially offer different binding characteristics or stability profiles.
Future Perspectives and Research Directions
As peptide-based therapeutics continue to gain importance in pharmaceutical development, compounds like Boc-D-Cys(NPys)-OH are likely to play increasingly significant roles. Several promising research directions include:
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Development of peptide libraries incorporating D-cysteine derivatives for screening against therapeutic targets
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Investigation of stereoselective effects on disulfide bond formation kinetics and stability
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Application in peptidomimetics with enhanced pharmacological properties
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Advanced bioconjugation strategies for targeted drug delivery systems
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Exploration of D-cysteine derivatives in peptide macrocyclization techniques
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